(2-Methylpiperazin-2-yl)methanol
Description
Significance of Piperazine (B1678402) Derivatives in Contemporary Chemical Research
Piperazine and its derivatives represent a critically important class of nitrogen-containing heterocyclic compounds in the field of medicinal chemistry. thieme-connect.com The six-membered ring containing two nitrogen atoms at positions 1 and 4 provides a versatile and robust scaffold that is a common feature in a vast number of biologically active molecules. researchgate.netnih.gov The structural rigidity, large polar surface area, and the presence of hydrogen bond donors and acceptors in the piperazine ring often lead to improved pharmacokinetic properties, such as enhanced aqueous solubility and oral bioavailability, in drug candidates. nih.gov
Academic Context and Research Significance of (2-Methylpiperazin-2-yl)methanol
This compound is a specific derivative of piperazine that serves as a valuable building block in synthetic and medicinal chemistry. Its structure, which features both a secondary amine and a primary alcohol functional group, along with a chiral center, makes it a useful intermediate for creating more complex molecules with defined stereochemistry.
The academic interest in this compound and its close analogs lies primarily in their utility as key intermediates in the synthesis of pharmacologically active agents. For instance, a structurally related compound, (1-methylpiperazin-2-yl)methanol (B129603) dihydrochloride, is identified as a crucial intermediate for synthesizing dual orexin (B13118510) receptor antagonists, a class of drugs investigated for the treatment of insomnia. chemshuttle.com In this context, the piperazine ring is essential for establishing hydrogen bonding interactions with the target receptors, while the methanol (B129727) group can form additional hydrogen bonds, contributing to the molecule's binding affinity and specificity. chemshuttle.com The hydroxyl group also provides a reactive handle for further chemical modifications, such as etherification or esterification, to generate diverse libraries of compounds for chemical research. chemshuttle.com
Below is a table summarizing the basic chemical data for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol |
| CAS Number | 934625-02-2 |
| Canonical SMILES | CC1(CNCCN1)CO |
| InChI Key | DOWJIZZVRMQDEW-UHFFFAOYSA-N |
Properties
IUPAC Name |
(2-methylpiperazin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(5-9)4-7-2-3-8-6/h7-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWJIZZVRMQDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylpiperazin 2 Yl Methanol
Established Synthetic Routes to the Core Scaffold
The construction of the fundamental 2-methylpiperazine (B152721) framework, the precursor to (2-Methylpiperazin-2-yl)methanol, can be achieved through several reliable synthetic strategies. These methods focus on forming the heterocyclic ring system with the desired methyl substitution at a carbon atom.
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions represent a cornerstone of heterocyclic synthesis. The formation of the piperazine (B1678402) ring often involves the cyclization of a linear precursor through intramolecular substitution or the reaction of a diamine with a dielectrophile. A common approach involves the reaction of 2-methylpiperazine, once formed, with various electrophiles to yield N-substituted derivatives. For instance, 1,4-disubstituted 2-methylpiperazine derivatives have been synthesized by reacting 2-methylpiperazine with electrophiles like 2-chloropyrimidine (B141910) or 2-chloroquinoline. google.com
Another classical approach involves the double N-alkylation of a diamine. While highly effective for symmetrical piperazines, achieving regioselectivity to produce C-substituted piperazines like the 2-methyl variant via this method is more complex and often requires the use of pre-functionalized building blocks. A modular synthesis of 2,6-disubstituted piperazines has been developed that relies on the nucleophilic displacement of cyclic sulfamidates derived from amino acids to generate the necessary hydroamination substrates in excellent yields. nih.gov
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for forming C-N bonds and is particularly effective for the synthesis of the 2-methylpiperazine core. A notable and efficient process involves the reductive cyclo-amination of acetol (hydroxyacetone), a bio-derived chemical, with ethylenediamine. rsc.orgajchem-a.com This reaction is typically performed in the presence of a heterogeneous catalyst, such as palladium supported on mixed metal oxides, under hydrogen pressure. rsc.orgajchem-a.com The process is valued for its use of renewable starting materials and its compliance with green chemistry principles. rsc.org
The mechanism proceeds through the formation of an imine intermediate, which then undergoes hydrogenation and subsequent cyclization to yield 2-methylpiperazine. ajchem-a.com Various catalysts and reaction conditions have been screened to optimize the yield and selectivity of this transformation.
Table 1: Catalytic Systems for Reductive Amination of Acetol with Ethylenediamine
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | 2-Methylpiperazine Yield (%) | Reference |
| Pd | TiO₂–Al₂O₃ | 120 | 40 | >80 | ajchem-a.com |
| Pd | ZrO₂–Al₂O₃ | 120 | 40 | High | ajchem-a.com |
| Ni-Raney | - | 195 | >130 | By-product | rsc.org |
Reductive amination has also been employed in the synthesis of various complex piperazine-containing drugs, highlighting its versatility and reliability in constructing the piperazine core or its N-alkylated derivatives. nih.gov
Multi-Component Reactions in Piperazine Synthesis
Multi-component reactions (MCRs), which combine three or more reactants in a single step, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov The Ugi reaction, a prominent isocyanide-based MCR, has been successfully adapted for the synthesis of complex piperazine scaffolds. nih.govmdpi.com
A key variation is the "split-Ugi" methodology, which is suitable for bis-secondary diamines like piperazine. mdpi.com This reaction allows for the regioselective desymmetrization of the piperazine core in a single step, acylating one nitrogen atom and alkylating the other without the need for protecting groups. mdpi.com While a direct synthesis of this compound via an MCR is not prominently documented, the power of this approach lies in its ability to generate large libraries of substituted piperazines for drug discovery programs. nih.govmdpi.com
Table 2: Example of a Split-Ugi Reaction for Piperazine Derivatization
| Amine Component | Carbonyl Component | Acid Component | Isocyanide Component | Product Type | Reference |
| Piperazine | Formaldehyde | 1H-indole-2-carboxylic acid | 1-isocyano-4-methoxybenzene | 1,4-disubstituted piperazine | nih.gov |
Stereoselective Synthesis and Chiral Control
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, developing methods for the stereoselective synthesis of this compound and its stereoisomers is of paramount importance. This involves controlling the configuration of the chiral center at the C2 position.
Enantioselective Synthesis of this compound Stereoisomers
The enantioselective synthesis of the target compound logically proceeds through the creation of a chiral 2-methylpiperazine precursor, followed by the introduction of the hydroxymethyl group. A well-established route to chiral 2-methylpiperazine involves using a chiral auxiliary. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported starting from (R)-(–)-phenylglycinol as the chiral auxiliary and N-Boc glycine. nih.gov The key steps involve the formation of a protected 2-oxopiperazine intermediate, followed by a diastereoselective methylation that yields the desired product with high diastereomeric excess (>90% de). nih.gov
A crucial transformation for obtaining the final target molecule is the reduction of a carboxylic acid or ester at the C2 position. A practical and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines has been demonstrated starting from commercially available (2S)-piperazine-2-carboxylic acid. nih.gov The reduction of the carboxyl group is a key step in this sequence, providing a direct pathway to the hydroxymethyl functionality. Combining these approaches—asymmetric synthesis of a C2-methylated piperazine-2-carboxylic acid followed by reduction—presents a viable strategy for accessing enantiomerically pure this compound.
Diastereoselective Approaches
Creating the C2-quaternary stereocenter of this compound, which bears both a methyl and a hydroxymethyl group, presents a significant synthetic challenge. Diastereoselective methods aim to control the relative stereochemistry of multiple chiral centers.
Recent advances have shown that iridium catalysts can achieve high regio- and diastereoselective control in the synthesis of C-substituted piperazines through a formal [3+3]-cycloaddition of imines. Current time information in Bangalore, IN.google.com This atom-economical process allows for the selective formation of a single diastereoisomer under mild conditions. Current time information in Bangalore, IN.google.com
Another powerful strategy involves palladium-catalyzed reactions. A highly diastereoselective intramolecular palladium-catalyzed hydroamination has been used as the key step in a modular synthesis of 2,6-disubstituted piperazines, where the trans stereochemistry was confirmed by X-ray diffraction. sioc-journal.cn While these methods have been applied to 2,5- or 2,6-disubstituted piperazines, their principles could potentially be adapted to construct more complex substitution patterns. For instance, starting with a chiral 2-methyl-2,5-dihydropyrazine, a diastereoselective epoxidation followed by a ring-opening reaction could be envisioned to install the required hydroxyl group precursor with controlled stereochemistry.
Flow Chemistry Applications in this compound Synthesis
Continuous flow chemistry has emerged as a powerful technology in chemical manufacturing, offering advantages in safety, efficiency, and scalability over traditional batch processes. mdpi.com The application of flow chemistry has been documented for the synthesis of various piperazine-containing active pharmaceutical ingredients, often involving steps like nucleophilic substitution or metal-catalyzed coupling reactions. mdpi.commdpi.com For instance, a transition metal-free synthesis of a piperazine-containing drug, Trilaciclib, was optimized for flow chemistry. mdpi.com
However, a comprehensive search of academic and patent literature yielded no specific examples or dedicated studies on the application of flow chemistry for the synthesis of this compound. While general methods for creating monosubstituted piperazines in flow reactors have been developed, these have not been explicitly applied to this particular compound. mdpi.comnih.govresearchgate.netsciforum.net The development of a flow process for a related compound, [4-(6-Imidazol-1-ylpyrimidin-4-yl)-1-methylpiperazin-2-yl]methanol, has been noted, suggesting the potential for such technologies in this chemical space. smolecule.com At present, there is no published data to populate a detailed table of flow chemistry conditions for the synthesis of this compound.
Synthetic Efficiency and Process Optimization in Academic Settings
Academic research frequently focuses on the optimization of synthetic routes to improve yield, reduce costs, and enhance the environmental profile of chemical processes. This includes studies on catalyst efficiency, reaction conditions, and solvent selection. acs.org Optimization is a critical aspect of developing commercially viable synthetic methods. scansims.org
Despite the importance of process optimization, there is a notable absence of academic publications detailing the synthetic efficiency or process optimization specifically for the production of this compound. Research on related piperazine derivatives often includes detailed optimization of reaction steps such as N-alkylation or coupling reactions. mdpi.comacs.org However, no such data has been found for the target compound of this article. Consequently, a data table on the synthetic efficiency and process optimization for this compound cannot be generated.
Advanced Spectroscopic and Structural Characterization of 2 Methylpiperazin 2 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.
¹H NMR Spectral Analysis and Proton Chemical Environments
The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring environments. For (2-Methylpiperazin-2-yl)methanol, the expected chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the hydroxyl group, as well as the steric environment of the methyl group.
Based on data for analogous compounds like 2-methylpiperazine (B152721) chemicalbook.com, the protons on the piperazine (B1678402) ring would likely appear as a series of multiplets in the range of 2.5 to 3.1 ppm. The methyl protons are expected to produce a singlet or a doublet, depending on the coupling, at a higher field, around 1.0 ppm. The protons of the hydroxymethyl group (-CH₂OH) would likely be observed as a singlet or a multiplet in the region of 3.5 to 3.8 ppm. The protons on the nitrogen atoms (NH) would appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Methyl Protons (-CH₃) | ~1.0 | s or d |
| Piperazine Ring Protons | ~2.5 - 3.1 | m |
| Hydroxymethyl Protons (-CH₂OH) | ~3.5 - 3.8 | s or m |
| Amine Protons (-NH) | Variable | br s |
Note: This is a predicted data table based on analogous compounds. s = singlet, d = doublet, m = multiplet, br s = broad singlet.
¹³C NMR Spectral Analysis and Carbon Skeletal Assignments
The carbon-13 NMR (¹³C NMR) spectrum reveals the different carbon environments within the molecule. For this compound, distinct signals are expected for the methyl carbon, the carbons of the piperazine ring, and the hydroxymethyl carbon.
Drawing from data on substituted piperazines, the carbon of the methyl group is anticipated to resonate at a high field (around 15-20 ppm) nih.gov. The carbons of the piperazine ring would likely appear in the range of 40-60 ppm nih.govnih.gov. The carbon atom bearing the methyl and hydroxymethyl groups (C2) would be a quaternary carbon and is expected to have a chemical shift in the lower end of this range due to the substitution. The hydroxymethyl carbon (-CH₂OH) would likely be found further downfield, around 60-70 ppm, due to the deshielding effect of the adjacent oxygen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Methyl Carbon (-CH₃) | ~15 - 20 |
| Piperazine Ring Carbons | ~40 - 60 |
| Hydroxymethyl Carbon (-CH₂OH) | ~60 - 70 |
Note: This is a predicted data table based on analogous compounds.
Advanced 2D NMR Techniques for Structural Confirmation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A H,H-COSY experiment would reveal the coupling relationships between protons on adjacent carbons. For instance, it would show correlations between the protons on the piperazine ring, helping to delineate the spin systems within the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would be crucial for definitively assigning which protons are attached to which carbons in the piperazine ring and for confirming the assignments of the methyl and hydroxymethyl groups.
These advanced techniques, used in concert, would provide a comprehensive and definitive structural assignment for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 131.1179 |
Note: This is a predicted data table.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the identity of the components.
In an LC-MS analysis of this compound, the compound would first be separated from any impurities on an LC column. The eluent would then be introduced into the mass spectrometer. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 131.1.
The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation. For piperazine derivatives, characteristic fragmentation patterns often involve the cleavage of the piperazine ring. For instance, phenylpiperazine derivatives often show a neutral loss of 43 Da, while benzylpiperazine derivatives show a neutral loss of 86 Da mdpi.com. The specific fragmentation pattern for this compound would depend on the ionization conditions but would be expected to involve losses related to the methyl and hydroxymethyl substituents, as well as cleavage of the piperazine ring. The fragmentation of N-methylpiperazine often results in a characteristic loss of the N-methylpiperazine moiety, corresponding to a 100 Da difference preprints.org.
LC-MS is also a critical tool for the analysis of chiral compounds like this compound, often employing chiral stationary phases to separate enantiomers tdx.cat.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: the piperazine ring, the methyl group, and the hydroxymethyl group.
The presence of the alcohol group (-CH₂OH) would be clearly indicated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. docbrown.info The C-O stretching vibration of the primary alcohol would give rise to a strong band in the 1075-1000 cm⁻¹ range. docbrown.info
The N-H bonds of the piperazine ring would produce stretching vibrations in the 3500-3300 cm⁻¹ region. These bands are typically of medium intensity. The C-H stretching vibrations of the methyl group and the piperazine ring methylene (B1212753) groups would appear as multiple bands around 2950-2850 cm⁻¹. phytopharmajournal.com Furthermore, C-H bending vibrations for the methyl and methylene groups would be observed in the 1470-1430 cm⁻¹ and 1465-1445 cm⁻¹ regions, respectively. The C-N stretching vibrations of the piperazine ring would be expected in the 1250-1020 cm⁻¹ range.
Analysis of the fingerprint region, from approximately 1500 to 400 cm⁻¹, would reveal a complex pattern of overlapping vibrations unique to the this compound molecule, serving as a "fingerprint" for its identification. docbrown.info
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching (H-bonded) | 3400-3200 | Strong, Broad |
| N-H (Amine) | Stretching | 3500-3300 | Medium |
| C-H (Alkyl) | Stretching | 2950-2850 | Medium to Strong |
| C-H (Methylene/Methyl) | Bending | 1470-1430 | Variable |
| C-O (Primary Alcohol) | Stretching | 1075-1000 | Strong |
| C-N (Amine) | Stretching | 1250-1020 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uol.deuni-saarland.de
Single Crystal X-ray Diffraction of this compound Derivatives
To obtain the crystal structure of this compound, a suitable single crystal of the compound or a derivative is required. uni-saarland.de The process involves growing a high-quality crystal and then exposing it to a beam of X-rays. The resulting diffraction pattern, a collection of spots of varying intensities, is analyzed to determine the arrangement of atoms in the crystal lattice. uol.de For complex organic molecules, including derivatives of piperazine, single-crystal X-ray diffraction provides unambiguous structural confirmation where other methods like 2D-NMR might be insufficient. nih.gov The crystal structures of numerous piperazine derivatives have been successfully determined using this technique, revealing key details about their molecular geometry and packing. nih.goviucr.orgresearchgate.netrsc.orgmdpi.com
Analysis of Conformational Features and Ring Pucker (e.g., Chair Conformation)
The piperazine ring is known to adopt a chair conformation, which is the most stable arrangement to minimize steric strain. researchgate.neted.ac.uk X-ray diffraction studies on piperazine and its derivatives consistently show the piperazine ring in a chair conformation. nih.goviucr.orgresearchgate.neted.ac.uk In this conformation, the substituents on the ring can be in either axial or equatorial positions. The specific conformation adopted by this compound and its derivatives would be influenced by the steric and electronic effects of the methyl and hydroxymethyl groups. Conformational analysis of piperazine derivatives is crucial as the flexibility of the ring can be important for their biological activity. nih.govnih.gov Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to study the potential energy surface and identify the most stable conformers. dergipark.org.tr
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. msu.edu
For this compound, which is a saturated compound with non-bonding electrons on the nitrogen and oxygen atoms, the expected electronic transitions would be of the n → σ* type. uzh.chhnue.edu.vn These transitions involve the promotion of a non-bonding electron (from the lone pairs on N or O) to an anti-bonding σ* orbital. Such transitions typically occur at shorter wavelengths, in the far UV region (below 200 nm), and are generally of low intensity. hnue.edu.vn The presence of chromophores, or groups of atoms that absorb light, determines the UV-Vis spectrum. ubbcluj.ro In this molecule, the C-N, C-O, N-H, and O-H single bonds are the primary sites for these transitions. The absence of significant conjugation means that strong absorptions in the near UV-Vis range (200-800 nm) are not expected. Any observed absorptions would likely be weak and at the lower end of this range.
Table 2: Predicted UV-Vis Absorption for this compound
| Type of Transition | Chromophore | Expected λmax (nm) |
| n → σ* | C-N, C-O, N-H, O-H | < 200 |
Chromatographic Techniques for Separation and Characterization
Chromatographic techniques are essential for the separation, purification, and identification of compounds in a mixture. For this compound and its derivatives, various chromatographic methods can be employed.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating piperazine derivatives. mdpi.comresearchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used. mdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection can be achieved using a Diode Array Detector (DAD) or a mass spectrometer (LC-MS). mdpi.comresearchgate.net LC-MS is particularly powerful as it provides both separation and mass information, aiding in the identification of the compounds. mdpi.com
Gas Chromatography (GC) can also be used, often coupled with a mass spectrometer (GC-MS). researchgate.net For polar compounds like piperazine derivatives, derivatization might be necessary to increase their volatility and improve chromatographic performance. mdpi.com
Thin-Layer Chromatography (TLC) is a simple and rapid method for the separation of piperazine and its derivatives. tandfonline.comtandfonline.com It is often used for monitoring reaction progress and for preliminary purity checks. tandfonline.com
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the analytical determination of purity and the preparative isolation of this compound and its derivatives. Given that this compound possesses a chiral center, chiral HPLC is particularly crucial for separating its enantiomers and determining the enantiomeric excess in a sample.
Analytical HPLC: For analytical purposes, chiral stationary phases (CSPs) are employed to resolve the enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for this type of separation. researchgate.netunife.it The choice of mobile phase, often a mixture of a hydrocarbon like heptane (B126788) or hexane (B92381) and an alcohol modifier like ethanol (B145695) or isopropanol, is optimized to achieve baseline resolution between the enantiomeric peaks. google.comsigmaaldrich.com Additives such as diethylamine (B46881) (DEA) may be incorporated into the mobile phase at low concentrations to improve peak shape and resolution for basic compounds like piperazine derivatives. google.comjapsonline.com In some cases, derivatizing the analyte, for example by forming pivaloate esters, can facilitate the determination of enantiomeric ratios. google.com
Preparative HPLC: On a larger scale, preparative HPLC is utilized to purify the compound, effectively separating it from starting materials, byproducts, and other impurities following a synthesis. figshare.comwhiterose.ac.ukqub.ac.uk This purification can also extend to the separation of stereoisomers, yielding enantiomerically pure forms of the target compound. google.com The conditions for preparative HPLC often mirror analytical conditions but with larger column dimensions and higher flow rates to accommodate greater sample loads. qub.ac.uk
| Parameter | Condition | Compound Class | Purpose | Reference |
| Column Type | ChiralCel OD-H (5 µm, 20x250 mm) | Piperazine Derivatives | Preparative Chiral Separation | google.com |
| Mobile Phase | Heptane/Ethanol/DEA (70/30/0.1) | Piperazine Derivatives | Preparative Chiral Separation | google.com |
| Flow Rate | 16 mL/min | Piperazine Derivatives | Preparative Chiral Separation | google.com |
| Column Type | ChiralPak IB (5 µm, 20x250 mm) | Piperazine Derivatives | Preparative Chiral Separation | google.com |
| Mobile Phase | Heptane/Ethanol/DEA (70/30/0.1) | Piperazine Derivatives | Preparative Chiral Separation | google.com |
| Flow Rate | 19 mL/min | Piperazine Derivatives | Preparative Chiral Separation | google.com |
| Detection | UV/Vis, Mass Spectrometry (MS) | General | Analytical & Preparative | researchgate.netjapsonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. researchgate.netnih.gov However, this compound contains polar functional groups (-NH and -OH) that decrease its volatility and can lead to poor chromatographic performance, such as peak tailing, due to interactions with the GC column. jfda-online.com To overcome these issues, chemical derivatization is employed to convert these polar groups into less polar, more volatile moieties. jfda-online.com
Derivatization: Common derivatization strategies for compounds containing amine and hydroxyl groups include acylation and silylation. jfda-online.com Acylation, often performed with reagents like pentafluoropropionic anhydride (B1165640) (PFPA), converts the primary alcohol and secondary amine into their corresponding esters and amides. auburn.edumdpi-res.com This not only increases volatility but can also improve mass spectrometric detection. nih.gov Silylation is another effective method, using reagents that replace the active hydrogens on the oxygen and nitrogen atoms with a trimethylsilyl (B98337) (TMS) group. jfda-online.com
Analysis and Fragmentation: Once derivatized, the compound can be effectively separated from other components on a GC column. A 100% trifluoropropyl methyl polysiloxane stationary phase has been shown to be effective for the separation of various piperazine isomers. auburn.edunih.gov The mass spectrometer then fragments the eluted molecules, producing a characteristic mass spectrum that serves as a chemical fingerprint. For piperazine derivatives, a characteristic fragment ion is often observed at a mass-to-charge ratio (m/z) of 56, corresponding to the [C₃H₆N]⁺ fragment from the piperazine ring. nih.govtandfonline.com Analysis of the complete fragmentation pattern allows for the unequivocal identification of the derivatized structure.
| Derivatization Reagent | Functional Group Targeted | Purpose | Reference |
| Perfluoroacyl Anhydrides (e.g., PFPA, HFBA) | -OH, -NH (Primary/Secondary Amines) | Increases volatility, improves chromatographic separation, and enhances detection. auburn.edunih.gov | jfda-online.comauburn.edunih.gov |
| Silylating Agents (e.g., BSTFA, MSTFA) | -OH, -NH, -COOH | Increases volatility and thermal stability by replacing active protons with TMS groups. | jfda-online.com |
| Chloroformates (e.g., Methyl Chloroformate) | Amino Acids | Converts non-volatile amino acids into volatile derivatives for chiral analysis. nih.gov | nih.gov |
| Alkylating Agents (e.g., Alkyl Halides) | -COOH, Phenols, Amines | Forms esters or ethers, increasing volatility for GC analysis. | jfda-online.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively to monitor the progress of chemical reactions. libretexts.org In the synthesis of this compound and its derivatives, TLC is an invaluable tool for determining when a reaction has reached completion. iitm.ac.inorientjchem.org
The process involves applying a small aliquot of the reaction mixture onto a TLC plate alongside spots of the starting materials. libretexts.org The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). As the solvent moves up the plate, the components of the mixture are separated based on their differential affinity for the stationary phase (typically silica (B1680970) gel) and the mobile phase. By observing the disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot for the product, a chemist can effectively track the reaction's progress over time. libretexts.orgchemicalbook.com The choice of eluent is critical for achieving good separation, with mixtures such as chloroform/methanol (B129727) and ethyl acetate (B1210297)/petroleum ether being reported for various piperazine syntheses. iitm.ac.inchemicalbook.comtandfonline.com
| Compound Class | Solvent System (Mobile Phase) | Purpose | Reference |
| 2-Methylpiperazine Synthesis | CH₃OH–CHCl₃ (10:90) | Monitoring photocatalytic reaction | iitm.ac.in |
| Acrylophenones with N-methylpiperazine | Chloroform:Methanol (8:2) | Monitoring synthesis reaction | tandfonline.com |
| Benzoxazinone Derivatives | Chloroform:Methanol (9.5:0.5) | Monitoring synthesis reaction | fepbl.com |
| N-methylpiperazine Derivatives | Dichloromethane:Methanol (2:1) | Monitoring multi-step synthesis | chemicalbook.com |
| Disubstituted Piperazine Derivatives | Chloroform:Methanol (5:3) | Purity check and reaction monitoring | ijrpp.com |
Theoretical and Computational Studies of 2 Methylpiperazin 2 Yl Methanol and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a principal method for studying the electronic structure of many-body systems, including molecules. researchgate.net It is widely used to predict various molecular properties with a good balance between accuracy and computational cost.
Geometry Optimization and Molecular Conformation Prediction
Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (2-Methylpiperazin-2-yl)methanol and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular structure. researchgate.netals-journal.com This process is crucial as the molecular conformation influences its physical, chemical, and biological properties.
The piperazine (B1678402) ring in these compounds typically adopts a chair conformation. For instance, in a related derivative, 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b] uea.ac.ukuni.lubenzodiazepine, the piperazine ring exhibits an almost perfect chair conformation with the methyl group in an equatorial position. researchgate.net Conformational analysis using techniques like relaxed dihedral angle scans can determine the rotational energies and identify the most stable conformers. vu.nl Advanced methods like the Diffusion-Driven Generative Framework (DDGF) are also being developed for more accurate molecular conformation prediction from 2D graph representations. arxiv.org
The accuracy of the optimized geometry is often validated by comparing calculated bond lengths and angles with experimental data from X-ray crystallography, where available. A good correlation, often indicated by a high R-squared value, suggests that the computational model accurately represents the molecular structure. semanticscholar.org
Table 1: Representative Calculated Bond Lengths and Angles for a Piperazine Derivative
| Parameter | Calculated Value (DFT/B3LYP/6-311++G(d,p)) | Experimental Value (X-ray) |
|---|---|---|
| C-N Bond Length | 1.354 Å | 1.357 Å |
| C-C Bond Length | 1.34 - 1.50 Å | 1.35 - 1.50 Å |
| N-H Bond Length | 1.00 - 1.101 Å | 0.835 - 0.862 Å |
| Bond Angle (C-N-C) | ~110-115° | ~112° |
Note: Data is illustrative and based on typical values for related structures. semanticscholar.org The slight discrepancies between calculated (gas phase) and experimental (solid phase) values are expected.
Electronic Structure Analysis: Frontier Molecular Orbitals (FMO)
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. researchgate.netmuni.cz
For this compound and its derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. ijpsr.commdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. muni.cz
In many piperazine derivatives, the HOMO is often localized on the piperazine ring and any electron-donating substituents, while the LUMO may be distributed over other parts of the molecule, such as aromatic rings or electron-withdrawing groups. muni.czmdpi.com For example, in a study of N-(2-(6-(4-methylpiperazin-1-yl)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)acetamide, the HOMO is delocalized over both the naphthalimide moiety and the N-methylpiperazine donor group, while the LUMO is centered on the acceptor part, indicating effective intramolecular charge transfer. mdpi.com
The energies of these orbitals are also used to calculate global chemical reactivity descriptors such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S). muni.cz
Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Piperazine Derivative
| Parameter | Definition | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.918 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 4.027 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.891 |
| Ionization Potential (I) | -EHOMO | 7.918 |
| Electron Affinity (A) | -ELUMO | -4.027 |
| Electronegativity (χ) | (I+A)/2 | 1.9455 |
| Chemical Hardness (η) | (I-A)/2 | 5.9725 |
Note: This data is illustrative and based on a representative calculation for a related heterocyclic compound. semanticscholar.org
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule in three dimensions and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto the total electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (rich in electrons, prone to electrophilic attack), blue indicates regions of positive potential (electron-deficient, prone to nucleophilic attack), and green represents neutral potential. researchgate.net
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the piperazine ring and the oxygen atom of the methanol (B129727) group, indicating these are the most probable sites for protonation and electrophilic attack. The hydrogen atoms, particularly the one on the hydroxyl group and those on the nitrogen atoms, would exhibit positive potential.
MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which plays a significant role in the crystal packing and biological activity of these compounds. rsc.orgafricanjournalofbiomedicalresearch.com The MEP can be calculated using DFT methods, and the results provide a visual representation that complements the insights gained from FMO analysis. als-journal.comresearchgate.net
Quantum Chemical Studies on Tautomerism and Basicity
Tautomerism, the interconversion of structural isomers, and basicity are fundamental chemical properties that can be effectively studied using quantum chemical methods.
For piperazine derivatives, the nitrogen atoms are basic sites capable of protonation. The relative basicity of the two nitrogen atoms in this compound can be investigated by calculating the proton affinities or the pKa values of their conjugate acids. DFT calculations can predict these values, providing insight into which nitrogen is more likely to be protonated under physiological conditions. vu.nlresearchgate.net The presence of the methyl and hydroxymethyl groups will influence the electron density on the nitrogen atoms and thus their basicity.
Tautomerism is also a relevant consideration, particularly in derivatives where proton migration can lead to different stable forms. arkat-usa.org For example, in related heterocyclic systems, quantum chemical calculations have been used to determine the relative stabilities of different tautomers (e.g., amino vs. imino forms) in the gas phase and in solution. researchgate.netwuxiapptec.com The polarizable continuum model (PCM) is often used to simulate the effects of a solvent on tautomeric equilibria. researchgate.net
Ab Initio and Semi-Empirical Methods for Molecular Properties
While DFT is a widely used approach, other quantum chemical methods also find application in studying molecular properties.
Ab initio methods , such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory), are based on first principles without using empirical parameters. researchgate.net These methods can provide highly accurate results, especially for smaller molecules, but are computationally more demanding than DFT. They can be used as a benchmark for DFT calculations or for systems where DFT may not be as reliable.
Semi-empirical methods , such as AM1 or PM3, use parameters derived from experimental data to simplify the calculations. arkat-usa.orgrsc.org These methods are much faster than DFT or ab initio methods, making them suitable for studying very large molecules or for high-throughput screening. However, they are generally less accurate. Semi-empirical methods can be used for initial conformational searches or to calculate properties like the HOMO-LUMO gap for a large series of derivatives, providing trends and qualitative insights. rsc.org
Chemical Reactivity and Derivatization Pathways of 2 Methylpiperazin 2 Yl Methanol
Functionalization of the Piperazine (B1678402) Nitrogen Atoms (N-Alkylation, N-Acylation)
The piperazine ring contains two secondary amine functionalities that are nucleophilic and readily undergo reactions such as N-alkylation and N-acylation. However, the reactivity of the two nitrogen atoms in (2-Methylpiperazin-2-yl)methanol is not equivalent. The N-1 nitrogen is sterically hindered by the adjacent methyl and hydroxymethyl groups, making it less accessible to electrophiles compared to the N-4 nitrogen.
N-Alkylation: This reaction involves the introduction of an alkyl group onto one or both of the piperazine nitrogens. Due to the aforementioned steric hindrance, mono-alkylation is expected to occur preferentially at the N-4 position. A common strategy for N-alkylation of piperazines involves reacting the amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. For instance, a general procedure for the N-alkylation of N-acetylpiperazine involves reaction with an alkyl bromide in the presence of potassium carbonate, followed by hydrolysis of the acetyl group to yield the N-alkylpiperazine researchgate.net. This two-step approach could be adapted to selectively produce N4-alkyl derivatives of this compound by first protecting the N-1 position. Direct alkylation of the unprotected compound would likely yield a mixture of N4-alkylated product and, to a lesser extent, N1,N4-dialkylated product, with N1-mono-alkylation being the least favored. Studies on N-alkyl piperazine side chains as CXCR4 antagonists have demonstrated the synthesis of various N-substituted propyl piperazines via alkylation with protected bromopropyl piperazine intermediates, followed by deprotection and further functionalization nih.gov.
N-Acylation: The reaction with acylating agents, such as acyl chlorides or acid anhydrides, converts the secondary amines into amides. Similar to alkylation, acylation is expected to be more facile at the less hindered N-4 position. Research on 2-methylpiperazine (B152721) has shown that it readily undergoes diacylation with various acyl chlorides in the presence of a base like triethylamine (B128534) to yield 1,4-diacyl-2-methylpiperazine derivatives. This demonstrates the general reactivity of the piperazine nitrogens towards acylation, even with a methyl group present on the ring.
| Reaction Type | Reagent Class | Expected Major Product for this compound |
| N-Alkylation | Alkyl Halide (e.g., R-Br) | N4-alkyl-(2-Methylpiperazin-2-yl)methanol |
| N-Acylation | Acyl Chloride (e.g., R-COCl) | N4-acyl-(2-Methylpiperazin-2-yl)methanol |
Reactions Involving the Hydroxyl Group (Esterification, Etherification)
The primary hydroxyl group in this compound exhibits typical reactivity for a primary alcohol, allowing for esterification and etherification reactions.
Esterification: This process involves reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. The reaction with a carboxylic acid is typically catalyzed by a strong acid. Alternatively, coupling agents can be used. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been shown to facilitate the esterification of various carboxylic acids with alcohols like methanol (B129727) and ethanol (B145695) researchgate.net. Such methods could be applied to esterify the hydroxymethyl group of the title compound.
Etherification: The formation of an ether linkage can be achieved through various methods, most notably the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Given the presence of two basic nitrogen atoms in the molecule, a strong, non-nucleophilic base would be required to selectively deprotonate the hydroxyl group. Alternatively, other methods for etherification exist, such as those using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol or ethanol to chemoselectively convert benzyl (B1604629) alcohols to their corresponding ethers, a process that could be explored for its applicability to this compound mdpi.com.
| Reaction Type | Reagent(s) | Functional Group Formed |
| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester (-CH₂-O-C(=O)-R) |
| Etherification | Strong Base + Alkyl Halide (R-X) | Ether (-CH₂-O-R) |
Ring-Opening and Ring-Closing Reactions of the Piperazine Moiety
The piperazine ring is a six-membered saturated heterocycle and is generally stable under a wide range of reaction conditions. Ring-opening reactions are not common and typically require harsh conditions or specialized reagents that can activate the C-N bonds for cleavage. For example, studies have shown that benzyne, a highly reactive intermediate, can induce the ring-opening of related bridged piperazine structures like DABCO (1,4-diazabicyclo[2.2.2]octane) to generate 1,4-disubstituted piperazines researchgate.net. Another study demonstrated the ring-opening of pyridinium (B92312) salts by piperazine to form polymers, a reaction that cleaves the pyridinium ring rather than the piperazine acs.org.
Conversely, ring-closing reactions are fundamental to the synthesis of the piperazine core itself. Many synthetic routes to substituted piperazines rely on the cyclization of linear diamine precursors mdpi.comorganic-chemistry.org. However, for a pre-formed molecule like this compound, ring-closing reactions are not relevant unless the ring has been previously opened. Given its stability, the piperazine moiety is more likely to be retained as a core scaffold during synthetic modifications rather than undergoing ring-opening or ring-closing transformations.
Strategic Derivatization for Analytical Enhancement
To improve the detection and separation of this compound, particularly for analytical purposes like chromatography, strategic derivatization of its functional groups is often employed.
Chiral Derivatization Reagents for Enantiomeric Separation
As this compound is a chiral molecule, separating its enantiomers is crucial for pharmacological and biological studies. The indirect approach to chiral separation involves reacting the racemic mixture with an enantiomerically pure chiral derivatizing reagent (CDR). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard achiral chromatography techniques, such as reversed-phase HPLC.
A wide array of CDRs are available for amines and alcohols. For the amine functionalities in the piperazine ring, reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or s-triazine-based CDRs are effective researchgate.net. For instance, novel monochlorotriazine reagents containing an L-amino acid as the chiral auxiliary have been successfully used to derivatize and separate the enantiomers of chiral drugs researchgate.net. The hydroxyl group can also be targeted by chiral acylating agents or isocyanates to form diastereomeric esters or carbamates, respectively.
| Derivatization Target | Chiral Reagent Type | Resulting Derivative | Separation Principle |
| Piperazine Nitrogens | Amino-reactive CDR (e.g., Marfey's Reagent) | Diastereomeric Amides | Achiral Chromatography (HPLC) |
| Hydroxyl Group | Chiral Acylating Agent | Diastereomeric Esters | Achiral Chromatography (HPLC) |
Derivatization for Ultrasensitive Spectrometric Detection
For trace-level analysis, derivatization can be used to introduce a chromophore for UV-Vis detection or a readily ionizable group for mass spectrometry (MS), thereby enhancing sensitivity.
For HPLC-UV Detection: Piperazine itself lacks a strong chromophore, making it difficult to detect at low concentrations using UV detectors. Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) react with primary and secondary amines to form highly colored or fluorescent derivatives researchgate.net. Reacting this compound with NBD-Cl would attach the UV-active nitrobenzofuran moiety to one of the piperazine nitrogens, significantly lowering the limit of detection.
For Mass Spectrometry (MS) Detection: While MS is inherently sensitive, derivatization can improve ionization efficiency and chromatographic behavior. Piperazine-based derivatives have been developed to enhance the signal of peptides in MALDI mass spectrometry by modifying their carboxyl groups nih.gov. For the analysis of piperazine derivatives themselves, derivatization can introduce a permanently charged group or a group that is easily protonated, leading to a stronger signal in electrospray ionization (ESI) MS spectroscopyonline.com. This is particularly useful in complex matrices where signal suppression may be an issue. For example, various piperazine derivatives in "Legal Highs" have been identified and quantified using GC-MS and HPLC-DAD, where the inherent properties of the molecules and their fragmentation patterns allow for detection researchgate.net. Strategic derivatization can further enhance the reliability and sensitivity of such analyses.
| Analytical Technique | Derivatizing Reagent Example | Purpose of Derivatization |
| HPLC-UV | 4-chloro-7-nitrobenzofuran (NBD-Cl) | Introduce a strong chromophore for UV absorption researchgate.net. |
| Mass Spectrometry | Reagents introducing a readily ionizable moiety | Enhance ionization efficiency and signal intensity spectroscopyonline.com. |
Coordination Chemistry of 2 Methylpiperazin 2 Yl Methanol Derivatives
Ligand Design and Synthesis for Metal Complexation
The versatility of the (2-methylpiperazin-2-yl)methanol framework allows for the design of a wide array of ligands tailored for specific metal complexation. The synthesis of these ligands often involves multi-step procedures, starting from readily available precursors.
A common strategy involves the derivatization of the piperazine (B1678402) nitrogen atoms. For instance, ligands can be prepared through the condensation of 4-N-methylpiperazinyl-3-nitro acetophenone (B1666503) with various aldehydes to form chalcone-like molecules. rsc.org These intermediates can then be cyclized, for example with hydrazine (B178648) hydrochloride, to introduce additional heterocyclic rings like pyrazole, expanding the coordination possibilities of the ligand. rsc.org Another approach is the direct condensation of chloroethanol or the ring-opening of epoxides with piperazine to introduce alcohol functionalities that can act as donor sites. mdpi.com
More advanced synthetic strategies focus on creating multidentate ligands. For example, dinucleating ligands based on a central phenolic unit can be synthesized, such as 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol (B47542) (L1). nih.gov This type of ligand is capable of bridging two metal centers. The synthesis of chiral, non-racemic (piperazin-2-yl)methanol derivatives has also been explored, starting from proteinogenic amino acids like (S)-serine. A key step in such syntheses is the reaction of a chloroacetamide intermediate with various primary amines to yield diastereomeric bicyclic piperazinediones. dergipark.org.tr
Furthermore, the piperazine moiety can be incorporated into larger, more complex structures. For example, it can be linked to other heterocyclic systems like oxadiazoles. acs.org The synthesis of such derivatives might involve the reaction of a hydrazide with chloroacetic acid and subsequent cyclization, followed by the introduction of the methylpiperazine group. acs.org The functionalization is not limited to the nitrogen atoms; stereoselective C(sp³)–H functionalization of saturated nitrogen heterocycles represents a modern approach to modify the ligand scaffold, although this is a more general strategy in heterocyclic chemistry. ajol.info
The table below summarizes some of the synthetic approaches for ligands incorporating a methylpiperazine unit.
| Starting Material(s) | Key Reaction Step(s) | Resulting Ligand Type |
| 4-Chloroacetophenone, N-methyl piperazine, Aldehydes, Hydrazine | Nitration, Nucleophilic substitution, Claisen-Schmidt condensation, Cyclization | Pyrazole-containing piperazine derivatives rsc.org |
| Piperazine, Chloroethanol / Styrene oxide | Direct condensation / Ring-opening | N,N'-disubstituted piperazines with alcohol functionalities mdpi.com |
| Phenol, Formaldehyde, N-methylpiperazine | Mannich reaction | Phenolic ligands with piperazinylmethyl arms nih.gov |
| (S)-Serine, Chloroacetyl chloride, Primary amines | Amide formation, Cyclization | Chiral (piperazin-2-yl)methanol derivatives dergipark.org.tr |
| Hydrazides, Chloroacetic acid, N-methylpiperazine | Cyclization to oxadiazole, Nucleophilic substitution | Oxadiazole-containing piperazine derivatives acs.org |
Formation and Characterization of Transition Metal Complexes
Cobalt(II) Complexes with this compound Ligands
Cobalt(II) readily forms complexes with ligands derived from this compound, typically resulting in octahedral geometries. The characterization of these complexes involves a combination of analytical techniques. For instance, the reaction of a tridentate phenol-based ligand incorporating a methylpiperazine moiety with a cobalt(II) salt can yield a mononuclear mixed-ligand octahedral Co(II) complex. unesp.br
In a reported Co(II) complex with a triazole derivative ligand containing a piperazine unit, the resulting complex was found to have an octahedral geometry. unesp.br Spectroscopic and analytical data are crucial in determining the structure and bonding within these complexes. For example, in a synthesized Co(II) complex with a Schiff base ligand, an octahedral geometry was proposed based on magnetic moment and spectral data. redalyc.orgdntb.gov.ua Pincer-type ligands containing piperazine functionalities also form pseudo-octahedral complexes with Co(II). ugr.es The formation of four- or five-coordinate complexes can also be influenced by the steric bulk of the substituents on the piperazine nitrogen.
The table below presents data for a representative Cobalt(II) complex.
| Complex Formula | Geometry | Characterization Methods |
| [Co(L)Cl(H₂O)₂] (L = tridentate phenol-based ligand) | Octahedral | Elemental Analysis, Molar Conductance, Magnetic Susceptibility, IR, UV-Vis unesp.br |
| [Co(L')(NCS)₄] (L' = 2-methylpiperazine) | Octahedral | Single Crystal X-ray, IR, UV-Vis, TGA nih.gov |
Copper(II) Complexes and their Coordination Geometry
Copper(II) complexes with this compound derivatives exhibit a range of coordination geometries, largely influenced by the ligand's denticity and the nature of any co-ligands. Geometries from square-planar to square-pyramidal and trigonal-bipyramidal are observed.
For example, dinuclear copper(II) complexes have been synthesized using the ligand 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol. nih.gov X-ray diffraction studies of these complexes revealed that the coordination shell around the copper atoms is close to a tetragonal pyramid. nih.gov In these dinuclear structures, the copper centers are bridged by the phenolic oxygen of the ligand and also by acetate (B1210297) anions, resulting in a five-coordinate environment for each copper ion. nih.gov
In other instances, ligands incorporating a methylpiperazine moiety can lead to mononuclear Cu(II) complexes. Depending on the ligand design, these can adopt four-, five-, or six-coordinate geometries. The energy barrier between square pyramidal (SP) and trigonal bipyramidal (TBP) geometries is often small, allowing for structural flexibility. The choice between these geometries can be influenced by factors such as the steric hindrance of the ligand and the nature of any coordinated anions.
The following table summarizes the coordination geometries of some selected Copper(II) complexes.
| Complex | Ligand Type | Coordination Geometry | Key Structural Features |
| [Cu₂(L1)(CH₃COO)₂]ClO₄ (L1 = 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol) | Dinucleating Phenolic | Tetragonal Pyramidal | Phenolic oxygen and acetate bridges nih.gov |
| [Cu(L)Cl₂] (L = Schiff base with piperazine) | Tridentate Schiff Base | Distorted Square Pyramidal / Trigonal Bipyramidal | Flexible coordination depending on solid state or solution |
| [Cu(L')Cl] (L' = Thiosemicarbazone with morpholine) | Tridentate Thiosemicarbazone | Distorted Square-Planar / Square-Pyramidal | Monomeric or dimeric structures via chloride bridges |
Nickel(II) Complexes and Conformational Studies
Nickel(II) complexes with ligands derived from this compound often exhibit interesting conformational isomerism, particularly concerning the piperazine ring, which can adopt chair or boat conformations. The coordination geometry around the Ni(II) center is typically square planar or octahedral.
For instance, studies on Ni(II) complexes with flexible piperazinyl moieties have shown that the formation of either square planar or octahedral complexes can be controlled, and this in turn influences the conformation of the piperazine ring. redalyc.org In some square planar Ni(II) complexes, the piperazine ring is found to adopt a boat conformation. redalyc.org Conversely, in certain octahedral complexes, the piperazine ring assumes the more stable chair conformation. redalyc.org
The transformation between different geometries can also be induced by external stimuli. For example, some Ni(II) complexes can exhibit thermochromism, where a color change upon heating is associated with a subtle change in the Ni-N bond lengths and ligand conformation. acs.org Vapochromism has also been observed in some Ni(II) complexes, where the coordination geometry changes, for example from square-planar to octahedral, upon exposure to volatile organic compounds. scirp.org
A mononuclear mixed-ligand octahedral Ni(II) complex with a tridentate phenol-based ligand containing a methylpiperazine unit showed the piperazine moiety in a boat conformation as revealed by single-crystal X-ray studies. dntb.gov.ua
| Complex Type | Coordination Geometry | Piperazine Conformation |
| [Ni(L)]ClO₄ (L = Schiff base ligand) | Square Planar | Boat redalyc.org |
| [Ni(SCN)₃(CH₃OH)(aminoethylpiperazineH)] | Octahedral | Chair redalyc.org |
| [Ni(L')(NO₃)(MeOH)] (L' = tridentate phenol-based ligand) | Octahedral | Boat dntb.gov.ua |
Lead(II) Complexes and Intermolecular Interactions
While specific studies on Lead(II) complexes with this compound are not extensively documented, the coordination chemistry of Pb(II) with N-heterocyclic ligands provides insights into the expected structural features. Pb(II) complexes often form coordination polymers, where the final structure is heavily influenced by intermolecular interactions such as hydrogen bonding and π-π stacking.
For example, lead-based coordination polymers have been constructed using zwitterionic N-heterocyclic ligands, resulting in three-dimensional frameworks or two-dimensional sheet structures. mdpi.com In these extended structures, π-π interactions between aromatic rings play a crucial role in connecting the initial 2D layers into a 3D architecture. mdpi.com
Spectroscopic Investigations of Metal-Ligand Interactions
A variety of spectroscopic techniques are employed to elucidate the nature of the interaction between the metal ion and the this compound-derived ligands.
Infrared (IR) Spectroscopy is fundamental in confirming the coordination of the ligand to the metal center. The coordination of the piperazine nitrogen is evidenced by a shift in the ν(C-N) stretching vibrations. If the ligand contains a phenolic group, a decrease in the frequency of the ν(O-H) band indicates its coordination to the metal. Similarly, the involvement of the azomethine group (-C=N-) in Schiff base ligands is confirmed by a shift in its characteristic stretching frequency upon complexation.
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex and thus the coordination geometry around the metal ion. For instance, octahedral Ni(II) complexes typically exhibit three distinct d-d transition bands. dntb.gov.ua The positions of these bands are indicative of the ligand field strength. For Cu(II) complexes, the d-d absorption bands can help distinguish between different geometries like square planar, square pyramidal, or trigonal bipyramidal.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing the ligands and, in the case of diamagnetic complexes, the resulting metal complexes. ¹H and ¹³C NMR spectra confirm the structure of the synthesized ligands. acs.org For example, in ¹H NMR spectra of ligands containing a methylpiperazine moiety, the chemical shifts of the piperazine protons provide information about the chemical environment and conformation. acs.org
Mass Spectrometry (MS) is used to determine the molecular weight of the ligands and their metal complexes, thus confirming their proposed formulas. nih.govunesp.br
The table below summarizes the key spectroscopic data and their interpretations for these complexes.
| Spectroscopic Technique | Information Obtained | Typical Observations |
| Infrared (IR) | Identification of coordinating functional groups | Shift in ν(C-N), ν(O-H), and ν(C=N) bands upon complexation |
| UV-Visible | Coordination geometry and electronic structure | Characteristic d-d transition bands for octahedral Ni(II) or different Cu(II) geometries dntb.gov.ua |
| NMR (¹H, ¹³C) | Structural elucidation of ligands and diamagnetic complexes | Chemical shifts of piperazine and other ligand protons and carbons acs.org |
| Mass Spectrometry | Confirmation of molecular formula | Molecular ion peaks corresponding to the ligand and the metal complex nih.govunesp.br |
Compound Names
| Abbreviation / Name | Full Chemical Name |
| L1 | 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol |
| This compound | This compound |
| Cobalt(II) | Cobalt(II) ion |
| Copper(II) | Copper(II) ion |
| Nickel(II) | Nickel(II) ion |
| Lead(II) | Lead(II) ion |
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of coordination compounds are intrinsically linked to the geometry of the complex and the nature of the metal-ligand interactions. While specific research on the coordination chemistry of this compound is not extensively available in public literature, the behavior of structurally related piperazine derivatives provides significant insight into the expected electronic and magnetic characteristics of its potential metal complexes. The electronic spectra and magnetic moments of these complexes are primarily dictated by the d-electron configuration of the central metal ion and the ligand field environment created by the coordinating atoms of the piperazine derivative.
For other transition metals, the electronic spectra can be more complex. For example, octahedral chromium(III) complexes with N,N'-bis(dithiocarboxy)piperazine show characteristic absorption bands corresponding to d-d transitions. niscpr.res.in Similarly, cobalt(II) complexes with piperazine dithiocarbamate (B8719985) ligands in an octahedral environment exhibit distinct absorption peaks in their electronic spectra. iosrjournals.org These spectra are invaluable for determining the coordination geometry of the metal center, with different geometries (e.g., octahedral, tetrahedral, square planar) giving rise to different splitting patterns of the d-orbitals and, consequently, different electronic transitions. researchgate.net
The magnetic properties of coordination compounds derived from piperazine ligands are a direct reflection of the number of unpaired electrons in the metal's d-orbitals. The magnetic moment (µeff), measured in Bohr Magnetons (B.M.), is a key parameter used to deduce the electronic configuration and spin state of the metal ion. iitk.ac.in
For instance, chromium(III) complexes with N,N'-bis(dithiocarboxy)piperazine exhibit magnetic moments slightly lower than the spin-only value for three unpaired electrons, which is consistent with an octahedral geometry. niscpr.res.in In contrast, iron(III) complexes with the same ligand show magnetic moments corresponding to a high-spin state with five unpaired electrons. niscpr.res.in The magnetic behavior can also reveal more complex phenomena such as magnetic ordering. For example, two monomeric cobalt(II) complexes with 1-(2-pyrimidyl)piperazine display canted antiferromagnetic ordering at low temperatures. rsc.org
The spin state of the metal ion, and thus its magnetic moment, is influenced by the ligand field strength. Strong field ligands can cause electron pairing, leading to low-spin complexes with lower magnetic moments, while weak field ligands result in high-spin complexes. ajol.info For example, a four-coordinated Co(II) complex with a piperazine-diacetamide derivative shows a magnetic moment indicative of a tetrahedral geometry with three unpaired electrons, while a related Ni(II) complex is reported to have an octahedral geometry. ijpcbs.com Zinc(II) complexes, having a d¹⁰ configuration, are consistently found to be diamagnetic, meaning they have no unpaired electrons and are repelled by a magnetic field. ijpcbs.com
The following tables summarize representative electronic and magnetic data for coordination compounds of various piperazine derivatives, which can serve as a reference for predicting the properties of complexes with this compound.
Table 1: Electronic Absorption Data for Selected Piperazine Derivative Complexes
| Complex | Solvent | λmax (nm) | Assignment | Reference |
| [Cu(L¹)X]⁺ (L¹ = piperazine with pyridyl arms) | CH₃CN | 645–770 | d-d transition | mdpi.com |
| [CrXL]·2H₂O (L = N,N'-bis(dithiocarboxy)piperazine) | - | - | d-d transitions | niscpr.res.in |
| Cobalt(II) complexes with piperazine dithiocarbamate | Chloroform | ~640, ~420, ~325 | d-d transitions | iosrjournals.org |
| Iron(III) complexes with 1,4-di-(5-acetamido-2-hydroxybenzyl)piperazine | DMF | 28,902–18,797 cm⁻¹ | Charge Transfer | tubitak.gov.tr |
Table 2: Magnetic Moments for Selected Piperazine Derivative Complexes
| Complex | Metal Ion | Magnetic Moment (µeff, B.M.) | Geometry/Spin State | Reference |
| [CrClL]·2H₂O (L = N,N'-bis(dithiocarboxy)piperazine) | Cr(III) | 3.68 | Octahedral | niscpr.res.in |
| [FeClL] (L = N,N'-bis(dithiocarboxy)piperazine) | Fe(III) | 4.20 | High-spin | niscpr.res.in |
| [Cu₂Cl₂L]·2H₂O (L = N,N'-bis(dithiocarboxy)piperazine) | Cu(II) | 1.73 | - | niscpr.res.in |
| Co(II) complex with piperazine-diacetamide derivative | Co(II) | 3.8 | Tetrahedral | ijpcbs.com |
| Ni(II) complex with piperazine-diacetamide derivative | Ni(II) | 2.7 | Octahedral | ijpcbs.com |
| Zn(II) complex with piperazine-diacetamide derivative | Zn(II) | Diamagnetic | Square planar | ijpcbs.com |
Supramolecular Chemistry and Self Assembly Involving 2 Methylpiperazin 2 Yl Methanol Derivatives
Design Principles for Supramolecular Architectures
The rational design of supramolecular architectures using derivatives of (2-Methylpiperazin-2-yl)methanol hinges on the principles of molecular recognition and the predictable nature of non-covalent interactions. The primary design elements involve the strategic placement of functional groups that can direct the self-assembly process through specific and reliable interactions.
Key design principles include:
Hydrogen Bonding: The presence of both hydroxyl (-OH) and amine (N-H) groups in this compound and its derivatives provides multiple sites for strong and directional hydrogen bonds. These interactions are fundamental in forming robust one-, two-, or three-dimensional networks. iucr.orgiucr.org The combination of donors and acceptors allows for the formation of well-defined hydrogen-bonding motifs.
Host-Guest Chemistry: The piperazine (B1678402) scaffold can act as a guest molecule within the cavities of larger host molecules, such as cyclodextrins or cucurbiturils, forming stable inclusion complexes. The size, shape, and chemical nature of the substituents on the piperazine ring are critical for achieving complementary interactions with the host cavity.
Hierarchical Assembly: Simple, well-defined molecular building blocks can be designed to first form primary motifs through strong interactions, which then assemble into larger, more complex superstructures. This hierarchical approach allows for a greater degree of control over the final architecture.
The functionalization of the piperazine ring with various substituents allows for the fine-tuning of the electronic and steric properties of the molecule, thereby influencing the solid-state arrangement and the resulting material properties. nih.gov This tunability is a cornerstone of crystal engineering with piperazine derivatives.
Construction of Hydrogen-Bonded Frameworks
Hydrogen bonds are the primary driving force in the self-assembly of this compound derivatives, leading to the formation of extended supramolecular frameworks. The presence of both N-H and O-H donors, along with nitrogen and oxygen acceptors, facilitates the creation of diverse and robust hydrogen-bonding networks.
In the crystal structures of related piperazine compounds, intermolecular O-H···N and N-H···O hydrogen bonds are commonly observed, linking molecules into chains, sheets, or more complex three-dimensional arrays. For instance, in the crystal structure of 4,4′-[Piperazine-1,4-diylbis(propylenenitrilomethylidyne)]diphenol, intermolecular O—H···N hydrogen bonds link the molecules into one-dimensional chains. iucr.org Similarly, in salts of 1-(4-nitrophenyl)piperazine, a combination of O—H···O, N—H···O, and C—H···O hydrogen bonds connects the components into sheets or three-dimensional structures. iucr.org
The hydroxyl group of this compound is expected to be a particularly effective hydrogen bond donor, capable of forming strong interactions with the nitrogen atoms of adjacent piperazine rings or with other suitable acceptors. These interactions can lead to the formation of characteristic motifs, such as rings and chains, which are the fundamental building blocks of the larger supramolecular structure. The analysis of crystal structures of various piperazine derivatives reveals the prevalence of such hydrogen-bonding patterns. iucr.orgiucr.org
| Compound | Hydrogen Bond Type | Interaction Details | Resulting Motif | Reference |
|---|---|---|---|---|
| 4,4′-[Piperazine-1,4-diylbis(propylenenitrilomethylidyne)]diphenol | O—H···N | Links molecules into chains. | 1D Chain | iucr.org |
| 1-(4-nitrophenyl)piperazin-1-ium benzoate (B1203000) monohydrate | O—H···O, N—H···O, C—H···O | Forms a sheet-like structure. | 2D Sheet | iucr.org |
| 1-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate | O—H···O, N—H···O, C—H···O | Creates a three-dimensional network. | 3D Network | iucr.org |
| 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | N—H···N | Forms chains of molecules. | 1D Chain | iucr.org |
Formation of Supramolecular Inclusion Complexes
Piperazine and its derivatives, including this compound, can act as guest molecules in the formation of supramolecular inclusion complexes. In these complexes, the piperazine derivative is encapsulated within the cavity of a larger host molecule. The stability of such complexes is governed by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions.
A notable example involves the inclusion of piperazine derivatives within cyclodextrins (CDs). The hydrophobic cavity of CDs can encapsulate the piperazine ring, while the hydroxyl groups at the rim of the CD can form hydrogen bonds with the guest molecule. The size of the CD cavity is crucial; for instance, piperazine forms a stable 1:1 complex with β-cyclodextrin due to its optimal ring size.
Another class of hosts capable of encapsulating piperazine derivatives is cucurbiturils (CBs). These macrocyclic compounds have a hydrophobic cavity and two polar portals, which can interact with cationic guests. While simple piperazine dications may be too short to form threading inclusion complexes with CB iucr.org, they can bind to the portals of the host.
In a study of two piperazine guest supramolecular inclusion complexes, it was found that the host molecules form channels wherein the guest piperazine molecules are stabilized and orderly arranged through supramolecular forces. mdpi.com This type of inclusion, which does not alter the chemical structure of the guest, is of interest for applications such as drug delivery. mdpi.com
Role of Non-Covalent Interactions (e.g., π–π Stacking, Halogen Bonds) in Assembly
Beyond classical hydrogen bonding, other non-covalent interactions play a significant role in directing the self-assembly of this compound derivatives, particularly when aromatic or halogenated substituents are present on the piperazine ring.
Halogen Bonding: Halogen bonds are another important type of non-covalent interaction that can be utilized in the crystal engineering of piperazine derivatives. These interactions involve a halogen atom acting as an electrophilic species (a halogen bond donor) and a Lewis base (a halogen bond acceptor), such as a nitrogen or oxygen atom. In the co-crystals of N,N,O and N,O,O acceptors derived from diketones and containing a piperazine moiety, halogen bonds are formed with the terminal piperazine nitrogen atom. iucr.org
The interplay of these various non-covalent interactions provides a powerful toolkit for the design and construction of complex and functional supramolecular architectures based on the this compound scaffold.
Influence of Piperazine Ring Conformation on Supramolecular Structures
In most observed crystal structures of substituted piperazines, the substituents tend to occupy equatorial positions to minimize steric hindrance. iucr.org This preference for an equatorial substitution pattern affects how the molecules approach each other and which non-covalent interactions are favored. For example, the equatorial positioning of a bulky substituent will influence the accessibility of the N-H or O-H groups for hydrogen bonding.
Catalytic Applications of 2 Methylpiperazin 2 Yl Methanol and Its Derivatives
Biomimetic Catalysis using Metal Complexes of (2-Methylpiperazin-2-yl)methanol Ligands
The design of synthetic molecules that mimic the function of natural enzymes is a cornerstone of biomimetic chemistry. yale.edursc.orgresearchgate.net Metalloenzymes, in particular, often feature a metal ion embedded within a protein cavity, which dictates substrate recognition and reactivity. rsc.orgresearchgate.net Ligands such as this compound are well-suited for creating such biomimetic models. The piperazine (B1678402) ring and the appended methanol (B129727) group can coordinate with a metal ion, while the methyl group can help form a defined pocket or cavity around the metal's active site, mimicking the protein scaffold of an enzyme. rsc.org This approach allows for the development of green and efficient catalysts with novel reactive properties. rsc.orgresearchgate.net
Oxidative Transformations of Substrates
Metal complexes derived from ligands analogous to this compound are instrumental in modeling and effecting oxidative transformations. The ligand's structure can stabilize various oxidation states of a coordinated metal, such as copper or iron, enabling the activation of molecular oxygen for substrate oxidation. researchgate.net For instance, platinum(II) complexes bearing ligands with N- and O-donor atoms can be activated to react with oxygen, leading to the oxidation of the metal center. researchgate.net This is a critical step in many catalytic oxidation cycles.
In biomimetic systems, these complexes can facilitate proton-coupled electron transfer (PCET) processes, which are fundamental to the function of many oxidative enzymes. yale.edu By creating synthetic models, researchers can study these complex reactions in controlled environments, providing insights into the mechanisms of metalloenzymes like cytochrome P450s and ascorbate (B8700270) peroxidase. yale.edu The chiral nature of this compound is particularly valuable for developing catalysts for asymmetric oxidation reactions, a significant goal in synthetic chemistry.
Mimicking Natural Enzyme Activities (e.g., Catecholase, Phenoxazinone Synthase)
A significant achievement in biomimetic catalysis is the development of synthetic complexes that replicate the function of specific enzymes. Catecholase and phenoxazinone synthase are two such enzymes whose activities have been successfully mimicked by synthetic metal complexes.
Catecholase Activity: Catechol oxidases are copper-containing enzymes that catalyze the oxidation of catechols to quinones. Researchers have synthesized multi-nuclear copper(II) complexes that effectively mimic this activity. rsc.org For example, a tetranuclear Cu(II) complex demonstrated the ability to oxidize 3,5-di-tert-butylcatechol (B55391) to its corresponding quinone, following Michaelis-Menten kinetics characteristic of true enzymes. rsc.org The kinetics of such reactions can be highly dependent on the solvent and the specific structure of the ligand.
| Complex/Catalyst | Substrate | Product | Turnover Number (kcat) | Solvent |
| [CuII4(L)4] | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | 6.99 × 10³ h⁻¹ | Methanol |
| [CuII4(L)4] | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | 1.85 × 10³ h⁻¹ | Dichloromethane |
Phenoxazinone Synthase Activity: This enzyme catalyzes the oxidative coupling of 2-aminophenols to form phenoxazinones, a core structure in certain antibiotics. Synthetic complexes of copper and cobalt have been shown to replicate this function. rsc.orgrsc.org A copper(II) complex demonstrated a turnover number of 1.21 × 10⁵ h⁻¹ for this reaction in methanol. rsc.org Similarly, mixed-valence cobalt complexes have been studied for their phenoxazinone synthase-like activity, with proposed mechanisms suggesting cooperativity between Co(II) and Co(III) centers to bind the substrate and facilitate electron transfer. rsc.org
Role in General Organic Catalysis
Beyond biomimicry, piperazine derivatives serve as versatile catalysts and ligands in a range of organic transformations. The bifunctional acid-base nature of the piperazine moiety can be harnessed for catalysis. For example, piperazine immobilized on graphene oxide acts as a heterogeneous bifunctional catalyst for multicomponent reactions, such as the synthesis of 2-amino-3-cyano-4H-chromenes. rsc.org
Recent advances have focused on the direct C-H functionalization of the piperazine ring using photoredox catalysis. mdpi.com This allows for the synthesis of complex C2-substituted piperazines, which are valuable building blocks. Various protocols, including those using iridium-based photocatalysts, have been developed for the arylation and alkylation of piperazines. mdpi.com
Furthermore, piperazine-based catalysts immobilized on nanoparticles have been developed for synthesizing benzoxazoles and benzimidazoles and for the N-Boc protection of amines. nih.gov These heterogeneous catalysts offer advantages such as high efficiency, chemoselectivity, and easy separation and reuse. nih.gov
| Catalytic Method | Reaction Type | Catalyst System | Key Feature |
| Photoredox Catalysis | C-H Arylation | Ir(ppy)₃ | Direct functionalization of piperazine ring mdpi.com |
| Heterogeneous Catalysis | Multicomponent Synthesis | Piperazine-GO | Bifunctional acid-base activity rsc.org |
| Nanocatalysis | Benzimidazole Synthesis | Piperazine-based ionic liquid on ZnO NPs | High yield, solvent-free, reusable nih.gov |
Modeling Catalytic Processes (e.g., Methanol Synthesis Models applicable to Piperazine Derivatives)
Thermodynamic and kinetic modeling is crucial for understanding and optimizing large-scale catalytic processes. Piperazine and its derivatives are of significant interest in models for carbon capture, a process often linked to methanol synthesis. Thermodynamic models have been developed to predict the properties of aqueous piperazine solutions for CO₂ absorption, which is a key step in utilizing CO₂ as a feedstock for methanol. researchgate.net
In the context of methanol synthesis, kinetic modeling helps to elucidate reaction mechanisms and identify rate-determining steps. For instance, models for CO₂ hydrogenation to methanol on Cu/ZnO-based catalysts often follow a "formate route," where the hydrogenation of a formate (B1220265) intermediate is the rate-determining step. mdpi.com These models must account for a wide range of operating conditions, including temperature, pressure, and feed composition. The development of catalysts for CO₂-to-methanol conversion is an active area of research, with efforts focused on improving conventional Cu/ZnO systems and designing novel catalysts that can operate efficiently with high selectivity and resist deactivation from water, a major byproduct. mdpi.commdpi.com
Catalyst Design, Immobilization, and Performance Evaluation
The intelligent design of catalysts is moving away from trial-and-error approaches toward strategies informed by mechanistic understanding. mdpi.com For piperazine-based catalysts like those involving this compound, the design can be tuned by modifying the ligand structure to alter the steric and electronic environment of the metal center. This influences the catalyst's activity and selectivity.
Immobilization: A key strategy for improving catalyst utility is immobilization, which transforms a homogeneous catalyst into a heterogeneous one. This facilitates catalyst separation and recycling, reduces product contamination, and can enhance catalyst stability. rsc.org Piperazine derivatives have been successfully immobilized on various supports:
Graphene Oxide (GO): Provides a surface with acidic properties that can work synergistically with the basic piperazine catalyst. rsc.org
ZnO and SiO₂ Nanoparticles: Serve as robust supports for piperazine-based ionic liquids, creating highly efficient and reusable nanocatalysts. nih.gov
Performance Evaluation: The effectiveness of a new catalyst is evaluated based on several metrics. For enzyme mimics, this includes determining kinetic parameters like the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) to quantify substrate affinity and turnover rate. rsc.org For general organic catalysts, performance is measured by reaction yield, selectivity (chemo-, regio-, and stereo-), and the catalyst's reusability over multiple cycles. rsc.orgnih.gov For industrial processes like methanol synthesis, evaluation focuses on conversion rates, selectivity towards methanol, and long-term catalyst stability under process conditions. mdpi.commdpi.com
2 Methylpiperazin 2 Yl Methanol As a Key Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Compounds
The inherent reactivity of the two distinct functional groups in (2-Methylpiperazin-2-yl)methanol—the secondary amine and the primary hydroxyl group—allows for its use as a precursor in the creation of a wide array of complex heterocyclic compounds. The piperazine (B1678402) nitrogen can readily undergo nucleophilic substitution reactions, while the hydroxyl group can be functionalized through various transformations.
The synthesis of complex heterocyclic structures often involves multi-step sequences where the piperazine moiety is a core component. The secondary amine of the piperazine ring is a common site for N-alkylation or N-arylation, enabling the introduction of diverse substituents. mdpi.com For instance, methods like the Buchwald-Hartwig coupling, Ullmann-Goldberg reaction, or nucleophilic aromatic substitution (SNAr) are frequently employed to attach aryl or heteroaryl groups to the piperazine nitrogen. mdpi.com
Furthermore, the hydroxyl group can be converted into other functional groups or used as a handle for cyclization reactions. For example, it can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group to facilitate intramolecular ring formation. The combination of these transformations allows for the generation of fused, spirocyclic, and bridged heterocyclic systems that are of great interest in medicinal chemistry and materials science. The synthesis of substituted quinolines, for example, has been achieved by reacting 2-chloroquinoline-3-carbaldehyde (B1585622) with N-methylpiperazine, demonstrating the utility of the piperazine nucleus in building complex heterocyclic systems. rsc.org
Building Block for Novel Chemical Scaffolds and Frameworks
The piperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This is attributed to its favorable physicochemical properties, such as good water solubility and basicity, as well as its ability to adopt specific conformations that facilitate binding to biological targets. researchgate.netresearchgate.net this compound, as a substituted piperazine, serves as an excellent building block for the development of novel chemical scaffolds and frameworks.
The presence of a methyl group and a hydroxymethyl group on the piperazine ring introduces stereochemistry and additional points for diversification. This allows medicinal chemists to explore chemical space in three dimensions, which is crucial for optimizing interactions with biological receptors. The hydroxyl group, for instance, can form hydrogen bonds with receptor residues or be used as an attachment point for bioconjugation in drug delivery systems. chemshuttle.com The piperazine ring itself provides essential hydrogen bonding interactions with target receptors. chemshuttle.com
Researchers have utilized piperazine-based building blocks to create large combinatorial libraries of compounds for high-throughput screening. acs.org The systematic modification of the piperazine core allows for the generation of a multitude of derivatives with diverse pharmacological profiles. The flexibility and synthetic tractability of compounds like this compound make them indispensable tools in the quest for new bioactive molecules. nih.gov
Intermediate in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates
This compound and its close analogs are crucial intermediates in the synthesis of a variety of advanced pharmaceutical and agrochemical compounds. The piperazine motif is present in numerous FDA-approved drugs across different therapeutic areas. nih.govbeilstein-journals.org
One notable application is in the synthesis of dual orexin (B13118510) receptor antagonists, which are being investigated for the treatment of insomnia. chemshuttle.com In these molecules, the piperazine ring and the methanol (B129727) group are key for establishing hydrogen bonding interactions with the orexin receptors. chemshuttle.com
Furthermore, piperazine derivatives are integral to the development of various kinase inhibitors used in cancer therapy. acs.org For example, N-methylpiperazine moieties are found in compounds designed to inhibit the breakpoint cluster region-Abelson (BCR-ABL) kinase, which is implicated in certain types of leukemia. acs.org The synthesis of these complex inhibitors often involves the coupling of a piperazine-containing fragment with other heterocyclic systems. The use of piperazine derivatives as intermediates is also documented in the synthesis of antagonists for receptors like the histamine (B1213489) H3 receptor. whiterose.ac.uk The versatility of the piperazine scaffold is further highlighted by its incorporation into compounds targeting a range of biological targets, including CCR5 antagonists. researchgate.net
The table below summarizes some of the therapeutic areas where piperazine-based intermediates, including those structurally related to this compound, play a significant role.
| Therapeutic Area | Target Class/Example | Reference(s) |
| Oncology | Kinase Inhibitors (e.g., BCR-ABL) | acs.org |
| Neuroscience | Dual Orexin Receptor Antagonists | chemshuttle.com |
| Immunology | CCR5 Antagonists | researchgate.net |
| Allergies/Inflammation | Histamine H3 Receptor Antagonists | whiterose.ac.uk |
Future Research Directions and Emerging Paradigms
Development of Advanced Computational Models for Predictive Chemistry
The advancement of computational chemistry offers a significant opportunity to accelerate the discovery and optimization of (2-Methylpiperazin-2-yl)methanol derivatives. Future research will likely focus on creating sophisticated computational models to forecast the behavior and properties of these molecules with high accuracy. Techniques such as molecular docking are already being used to predict the binding interactions of piperazine-containing molecules with biological targets like proteins and nucleic acids. nih.gov For instance, computational studies on xanthone (B1684191) derivatives with piperazine (B1678402) side chains have helped elucidate their binding modes with G-quadruplex DNA, revealing key interactions that contribute to their stability. nih.gov
Structure-Activity Relationship (SAR) and computational modeling have also proven instrumental in optimizing inhibitors based on piperazine scaffolds. nii.ac.jpnih.gov By examining the effects of different substituents on inhibitory activity, researchers can rationally design more potent and selective compounds. nii.ac.jpnih.gov This approach can be extended to this compound, using computational models to guide the synthesis of derivatives with tailored electronic, steric, and pharmacokinetic properties. The development of machine learning algorithms trained on datasets of known piperazine derivatives could further enhance predictive power, enabling rapid screening of virtual libraries and identification of promising candidates for specific applications. mdpi.com
Exploration of Novel and Sustainable Synthetic Methodologies
While classic synthetic routes to piperazines are well-established, future efforts will concentrate on developing more efficient, sustainable, and environmentally benign methodologies for producing this compound and its analogs. Green chemistry principles are becoming central to modern organic synthesis, emphasizing the reduction of waste, energy consumption, and use of hazardous substances.
One promising avenue is the use of alternative energy sources to drive reactions. Studies on the Petasis reaction for synthesizing piperazine analogs have shown that microwave irradiation and ultrasonication can significantly reduce reaction times and improve yields compared to conventional heating, offering a more energy-efficient approach. researchgate.net Another key area is biocatalysis, which utilizes enzymes to perform highly selective chemical transformations under mild, aqueous conditions. ucl.ac.uk The use of imine reductases (IREDs) and reductive aminases (RedAms) is emerging as a powerful and sustainable strategy for the asymmetric synthesis of chiral amines, including cyclic structures relevant to piperazines. acs.org This enzymatic approach provides a route to enantiomerically pure compounds, which is crucial for pharmaceutical applications. acs.org
Furthermore, novel catalytic systems are being explored to streamline the synthesis of piperidine (B6355638) and piperazine rings. For example, a visible-light-initiated, iodine-catalyzed method for Csp³–H amination has been developed for the selective formation of piperidines, challenging the traditional preference for pyrrolidine (B122466) synthesis. acs.org Adapting such innovative C-N bond-forming strategies could lead to more direct and atom-economical routes for this compound.
Table 1: Comparison of Energy Sources for Petasis Reaction in Piperazine Analog Synthesis. researchgate.net
| Energy Source | Solvent(s) | Yield Range | Key Advantages |
| Conventional Reflux | Acetonitrile (ACN) | Not specified (requires 16h) | Standard laboratory procedure |
| Microwave Irradiation | ACN, Dichloromethane (DCM) | >95% | Reduced time and energy consumption |
| Ultrasonication | Various polar solvents | 76-98% | Good yields, alternative energy source |
| Mechanical Trituration | Various polar solvents | 76-82% | Solvent-minimal, mechanical energy |
Design of Multifunctional this compound Derivatives
The unique stereochemistry and functional groups of this compound make it an ideal starting point for designing multifunctional molecules. By strategically modifying its structure, derivatives can be created that interact with multiple biological targets or combine therapeutic and diagnostic functions. The piperazine ring is a well-known scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities. researchgate.net
Future research will focus on integrating the this compound core into complex molecular architectures designed for specific purposes. For example, by attaching other pharmacophores, it is possible to create dual-target or multi-target agents that could offer enhanced efficacy or overcome drug resistance in diseases like cancer. Structure-activity relationship (SAR) studies, guided by computational modeling, will be essential in this endeavor. nih.gov Research on inhibitors of the Keap1-Nrf2 protein-protein interaction has shown that modifications to a core structure containing a piperazine moiety can significantly impact inhibitory activity, with subtle changes leading to improved potency. nih.gov The introduction of a methyl group at the α-position of an acetic acid substituent, for instance, was found to be well-tolerated, maintaining potent inhibition. nih.gov This highlights how the chiral center in this compound could be exploited to fine-tune interactions with biological targets.
Integration in Advanced Materials Science and Organic Electronics
The application of chiral building blocks is a burgeoning area in materials science, and this compound is well-positioned to contribute significantly. Its integration into advanced materials like covalent organic frameworks (COFs) and hybrid perovskites opens up new possibilities in electronics, sensing, and catalysis.
The development of new luminescent materials is crucial for applications in lighting, displays, and chemical sensing. researchgate.net Piperazine derivatives have been incorporated into fluorescent probes, for example, to detect specific biological structures like G-quadruplex DNA. nih.gov These probes often feature a rigid, planar core responsible for fluorescence, with flexible piperazine-containing side chains that modulate binding and solubility. nih.gov
A highly promising future direction involves using this compound or its parent amine, 2-methylpiperazine (B152721), as a structural component in luminescent hybrid materials. A notable example is the creation of a zero-dimensional (0D) hybrid lead-free perovskite that incorporates 2-methylpiperazine as a cation. This material exhibits strong green light emission with a near-unity photoluminescence quantum yield. The chirality and structural conformation of the piperazine moiety can influence the packing of the inorganic components, thereby tuning the material's optical properties.
Hybrid organic-inorganic perovskites are a class of materials with exceptional optoelectronic properties. While much research has focused on their use in solar cells, their application in chemical sensing is a rapidly emerging field. The organic component in these hybrids offers a high degree of tunability, allowing for the design of materials that respond to specific analytes.
Recent research has demonstrated the successful use of 2-methylpiperazine in a novel 0D hybrid perovskite, [MP]₂InₓSb₁₋ₓCl₇ · 6H₂O, for the ultra-sensitive and selective detection of methanol (B129727). This material exhibits a remarkable reversible luminescence switching from green to yellow in the presence of methanol vapor, a change not observed with other common organic solvents. This high selectivity is attributed to specific interactions between the methanol molecules and the perovskite structure, which are facilitated by the 2-methylpiperazine cations. The sensor demonstrates a rapid response time of 30 seconds and an exceptionally low detection limit of 40 ppm, making it highly effective for detecting trace amounts of methanol. This work represents the first use of a perovskite as a fluorescent probe for methanol and highlights the significant potential of incorporating chiral amines like this compound into advanced sensing platforms.
Table 2: Sensing Performance of a 2-Methylpiperazine-Based Perovskite Sensor
| Property | Value |
| Analyte | Methanol |
| Luminescence Change | Green to Yellow |
| Response Time | 30 seconds |
| Detection Limit | 40 ppm |
| Key Feature | High selectivity and reversibility |
Expanding Catalytic Applications and Mechanistic Insights
The chiral nature of this compound makes it a valuable target for the development of new catalysts for asymmetric synthesis. Chiral ligands and organocatalysts are essential tools in modern chemistry for producing enantiomerically pure compounds, particularly for the pharmaceutical industry.
Future research is expected to explore the use of this compound and its derivatives as chiral ligands in metal-catalyzed reactions. Copper(II) complexes with piperazine-derived ligands, for instance, have been studied for their catalytic activity in oxidative coupling reactions. researchgate.net By using a chiral ligand like a derivative of this compound, such reactions could be rendered asymmetric. Similarly, chiral covalent organic frameworks (COFs) constructed from S-(+)-2-methylpiperazine have been used as scaffolds for anchoring palladium nanoparticles. rsc.orgrsc.org These hybrid materials have shown high activity as heterogeneous catalysts in asymmetric reactions, demonstrating the potential of using this chiral piperazine building block to create recyclable and highly selective catalytic systems. rsc.orgrsc.org The defined porous structure of the COF, combined with the chirality of the piperazine unit, creates a specific microenvironment that can control the stereochemical outcome of a reaction. mdpi.com
Q & A
Q. What are the recommended synthetic routes for (2-Methylpiperazin-2-yl)methanol, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Nucleophilic substitution : Reacting 2-methylpiperazine with a halomethanol derivative under reflux in ethanol or dichloromethane. Optimize by controlling stoichiometry (1:1.2 molar ratio) and temperature (70–80°C) to minimize side products .
- Reductive amination : Use formaldehyde and sodium cyanoborohydride in methanol at room temperature for 12–24 hours. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
Key considerations: Monitor reaction progress via TLC and adjust pH (6–7) to enhance yield.
Q. How can the structural integrity of this compound be confirmed using crystallographic techniques?
Single-crystal X-ray diffraction (SCXRD) is ideal. Steps include:
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : H NMR (400 MHz, CDCl) identifies methyl groups (δ 1.2–1.4 ppm) and hydroxyl protons (δ 2.8–3.1 ppm). C NMR confirms piperazine ring carbons (δ 45–55 ppm) .
- FT-IR : O–H stretch (~3400 cm), C–N vibrations (1250–1350 cm) .
- Mass spectrometry : ESI-MS ([M+H] at m/z 145.2) validates molecular weight .
Q. What are the key considerations for handling and storing this compound?
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation.
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of piperazine derivatives like this compound?
- Dose-response studies : Test across concentrations (nM–mM) to identify therapeutic vs. toxic thresholds.
- Assay validation : Use orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for inhibition) to confirm activity .
- Structural analogs : Compare with derivatives (e.g., 4-methylpiperazine variants) to isolate structure-activity relationships (SAR) .
Q. What experimental strategies are recommended for studying interactions with biological targets?
- Molecular docking : Use AutoDock Vina to predict binding modes to receptors (e.g., dopamine D2). Validate via mutagenesis (e.g., Ala-scanning of binding pockets) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with 10 µM compound in PBS (pH 7.4) .
Q. How do stereochemical variations in this compound affect its properties?
Q. What computational modeling approaches predict reactivity and binding affinity?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study tautomerism and protonation states.
- MD simulations : Run 100 ns trajectories in GROMACS to assess protein-ligand stability (RMSD < 2 Å) .
Data Contradictions and Validation
- Melting point variability : reports mp 96–98°C for a related compound, while notes incomplete data. Replicate measurements using differential scanning calorimetry (DSC) at 5°C/min .
- Biological activity discrepancies : Cross-validate using primary cell lines (e.g., HEK293) and animal models (e.g., zebrafish) to account for species-specific responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
